
Ethynylferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethynylferrocene is an organometallic compound that combines the robust and redox-active ferrocene moiety with the rigid-rod ethynyl unit. This compound is known for its unique electronic and structural properties, making it a versatile platform for the synthesis of new molecules and novel materials . The ferrocene center provides chemically and electrochemically switchable material properties, while the ethynyl backbone facilitates electron delocalization along the molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethynylferrocene can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where the ferrocene unit is linked by an ethyne bridge to a chromogenic or fluorescent signaling unit . Another method involves the conversion of methyl ketones into terminal acetylenes. For instance, acetylferrocene can be converted into this compound using a series of reactions involving N,N-dimethylformamide and phosphorus oxychloride .
Industrial Production Methods: While specific industrial production methods for ferrocene, ethynyl- are not widely documented, the general principles of organometallic synthesis and the use of robust reaction conditions, such as inert atmospheres and controlled temperatures, are likely employed to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Ethynylferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium, which is a stable and reversible redox process.
Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.
Substitution: The ethynyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Substitution: Strong nucleophiles such as organolithium reagents are often used.
Major Products:
Aplicaciones Científicas De Investigación
Ethynylferrocene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ferrocene, ethynyl- is primarily based on its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, which allows it to act as an electron transfer agent in various chemical and biological processes . The ethynyl group facilitates electron delocalization, enhancing the compound’s ability to participate in redox reactions .
Comparación Con Compuestos Similares
- Ferrocenylacetylene
- Ferrocenylethyne
Comparison: Ethynylferrocene is unique due to its combination of the ferrocene moiety and the ethynyl unit, which provides both redox activity and electron delocalization . This makes it more versatile compared to other ferrocene derivatives that may lack the ethynyl group and, consequently, the extended conjugation and rigidity .
Propiedades
Fórmula molecular |
C12H10Fe |
|---|---|
Peso molecular |
210.05 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C7H5.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h1,3-6H;1-5H;/q2*-1;+2 |
Clave InChI |
BXSUNBWPHNMDRM-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Números CAS relacionados |
33410-56-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


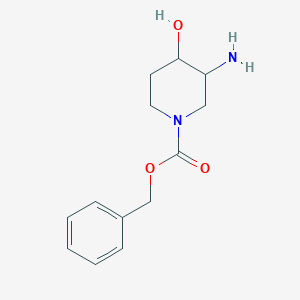


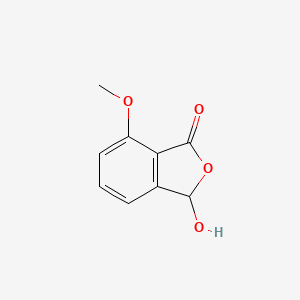
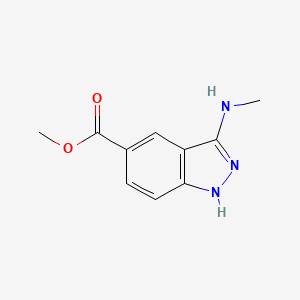

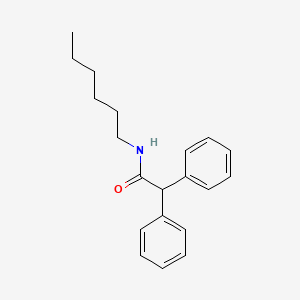
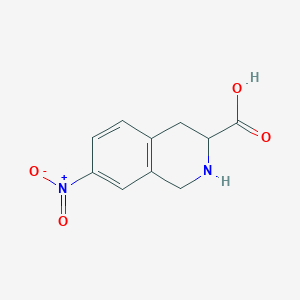
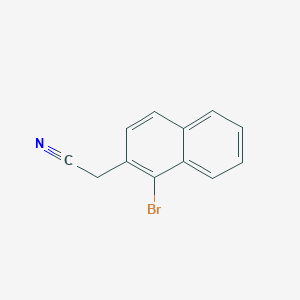
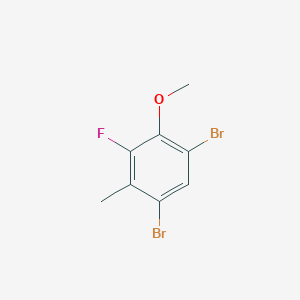
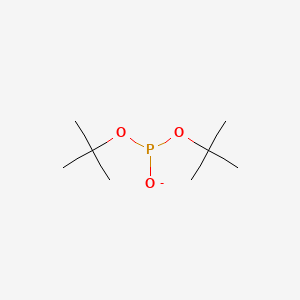
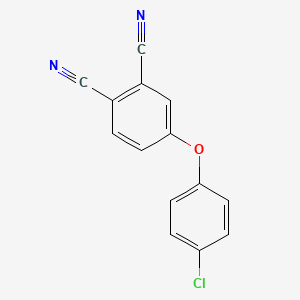
![tert-Butyl 2-Nitro-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B8811960.png)
![[3,4-Diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B8811966.png)
